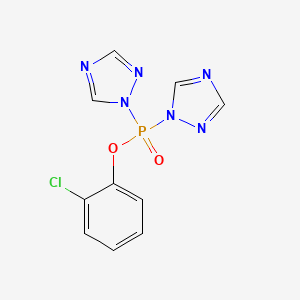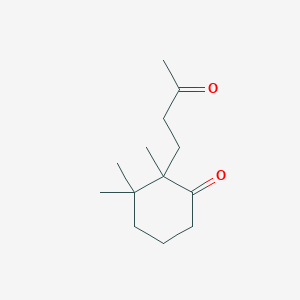
2,3,3-Trimethyl-2-(3-oxobutyl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3-Trimethyl-2-(3-oxobutyl)cyclohexan-1-one is an organic compound with the molecular formula C13H22O2. It is a cyclohexanone derivative, characterized by the presence of a ketone group and a 3-oxobutyl substituent. This compound is of interest in various fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-2-(3-oxobutyl)cyclohexan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method is the Michael addition reaction, where cyclohexanone is reacted with methyl vinyl ketone in the presence of a base such as lithium diisopropylamide (LDA). The reaction proceeds through the formation of a silyl enol ether intermediate, which then undergoes conjugate addition to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
2,3,3-Trimethyl-2-(3-oxobutyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or hydrazines can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclohexanone derivatives.
科学的研究の応用
2,3,3-Trimethyl-2-(3-oxobutyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2,3,3-Trimethyl-2-(3-oxobutyl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes and signal transduction pathways.
類似化合物との比較
Similar Compounds
- 2,4,4-Trimethyl-3-(3-oxobutyl)cyclohex-2-enone
- 2,3,3-Trimethyl-2-(3-methyl-buta-1,3-dienyl)-cyclohexanone
- 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-(3-oxobutyl)-
Uniqueness
2,3,3-Trimethyl-2-(3-oxobutyl)cyclohexan-1-one is unique due to its specific substitution pattern and the presence of both a ketone and a 3-oxobutyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
65869-04-7 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC名 |
2,3,3-trimethyl-2-(3-oxobutyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-10(14)7-9-13(4)11(15)6-5-8-12(13,2)3/h5-9H2,1-4H3 |
InChIキー |
OGSMZOSGDQXMNZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC1(C(=O)CCCC1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


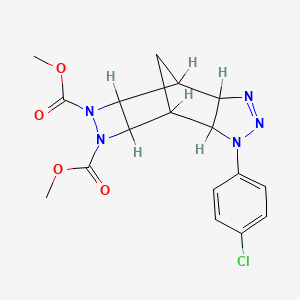
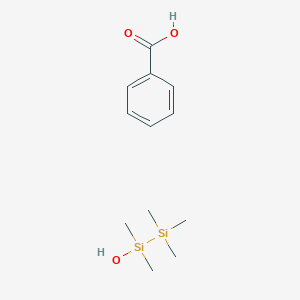
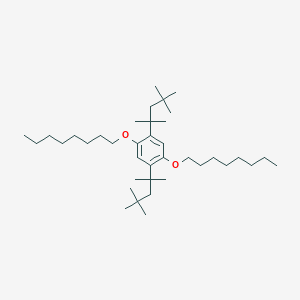
![2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile](/img/structure/B14471374.png)
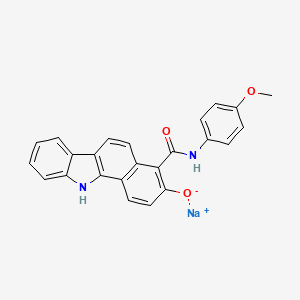
![Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14471382.png)
![N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14471387.png)
![Magnesium iodide [4-(methanesulfonyl)phenyl]methanide (1/1/1)](/img/structure/B14471389.png)
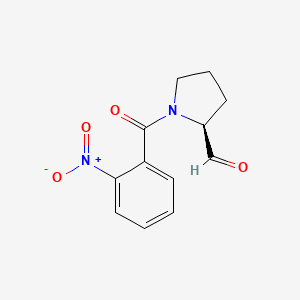
![(5s)-6,6-Dimethyl-5-[(6r)-6-methyl-8-oxo-6,8-dihydrofuro[3,4-e][1,3]benzodioxol-6-yl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium chloride](/img/structure/B14471400.png)

![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]adenosine](/img/structure/B14471421.png)
![3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14471429.png)
